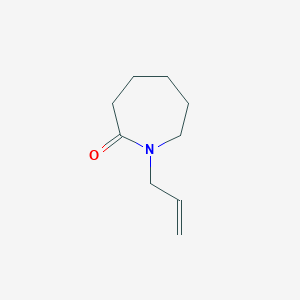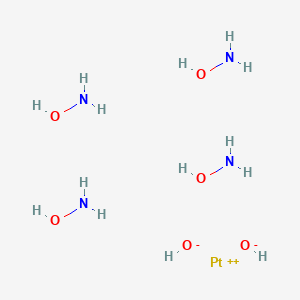
9-Anthracenesulfonic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenesulfonic acid sodium salt is a water-soluble fluorescent dye that is commonly used in scientific research for a variety of applications. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and other organic materials. This compound has become increasingly popular in recent years due to its unique properties and its ability to be used in a wide range of experimental settings.
作用機序
The mechanism of action of 9-Anthracenesulfonic acid sodium salt is based on its ability to fluoresce when exposed to light of a specific wavelength. This fluorescence is due to the excitation of the compound's aromatic ring system, which results in the emission of light at a higher wavelength. This property makes it an ideal tool for the detection of biomolecules and other cellular processes.
生化学的および生理学的効果
9-Anthracenesulfonic acid sodium salt has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is commonly used in laboratory experiments at concentrations that do not pose a risk to human health.
実験室実験の利点と制限
One of the main advantages of 9-Anthracenesulfonic acid sodium salt is its high water solubility, which makes it easy to use in a wide range of experimental settings. Additionally, its fluorescence properties make it an ideal tool for the detection of biomolecules and other cellular processes. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence properties. Additionally, its fluorescence may be affected by the presence of other compounds in the experimental system.
将来の方向性
There are many potential future directions for research involving 9-Anthracenesulfonic acid sodium salt. One area of interest is the development of new fluorescent probes based on this compound, which could be used to detect a wider range of biomolecules and cellular processes. Additionally, researchers may investigate the use of this compound in vivo, to determine its potential applications in medical imaging and diagnosis. Finally, there is potential for the development of new synthetic methods for the production of 9-Anthracenesulfonic acid sodium salt, which could lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of 9-Anthracenesulfonic acid sodium salt is typically achieved through the sulfonation of anthracene with sulfuric acid and subsequent neutralization with sodium hydroxide. This process results in the formation of the sodium salt of 9-Anthracenesulfonic acid, which is highly water-soluble and can be easily purified through crystallization or chromatography.
科学的研究の応用
9-Anthracenesulfonic acid sodium salt has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. Additionally, it can be used as a pH indicator and as a marker for the study of cellular processes such as endocytosis and exocytosis.
特性
CAS番号 |
17213-01-3 |
|---|---|
製品名 |
9-Anthracenesulfonic acid sodium salt |
分子式 |
C14H9NaO3S |
分子量 |
280.28 g/mol |
IUPAC名 |
sodium;anthracene-9-sulfonate |
InChI |
InChI=1S/C14H10O3S.Na/c15-18(16,17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,(H,15,16,17);/q;+1/p-1 |
InChIキー |
WDCMKBHAIQHTDO-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
同義語 |
9-Anthracenesulfonic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



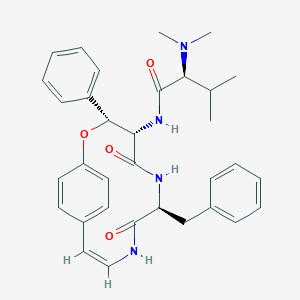
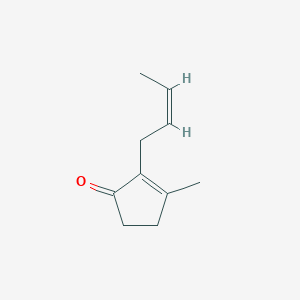
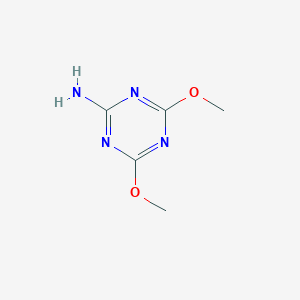

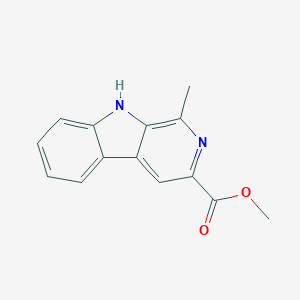
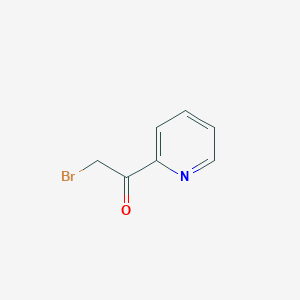
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
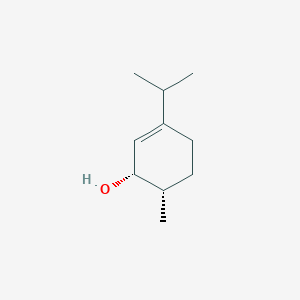
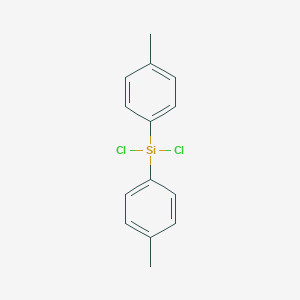
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
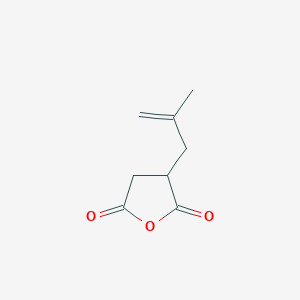
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
